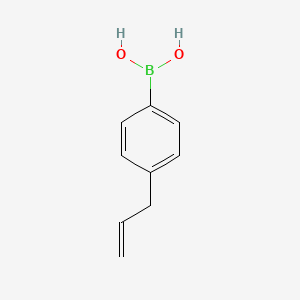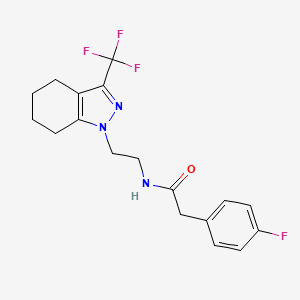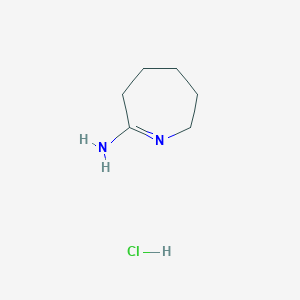![molecular formula C15H21ClN2O6S2 B2890219 5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide CAS No. 620571-39-3](/img/structure/B2890219.png)
5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide” is a complex organic compound . It contains a total of 47 atoms, including 21 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, 6 Oxygen atoms, 2 Sulfur atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of various functional groups. It includes a methoxy group (-OCH3), a sulfamoyl group (-SO2NH2), and a dioxothiolan ring . The exact spatial arrangement of these groups would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study on sulfonamides containing similar structural motifs demonstrated their efficacy in combating bacterial infections. These compounds, including derivatives similar to the chemical , were evaluated for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Particularly, compounds exhibiting chloro and methoxybenzamide groups showed notable activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance issues (Krátký et al., 2012).
Antibody Production for Pesticide Detection
Another application lies in the production of antibodies for the detection of organophosphate pesticides. Haptens with similar structural features were synthesized to conjugate with proteins, generating antigens for raising polyclonal sera. These antibodies exhibit high specificity towards various organophosphate pesticides, indicating the compound's relevance in developing tools for environmental monitoring and ensuring food safety (ten Hoeve et al., 1997).
Catalytic Applications in Organic Synthesis
Research into Rhodium(III)-catalyzed chemodivergent annulations highlights the potential of structurally related N-methoxybenzamides in organic synthesis. These compounds serve as carbene precursors in C-H activation processes, facilitating the synthesis of complex organic molecules. This indicates the utility of such chemicals in advancing synthetic methodologies, potentially including the synthesis of pharmaceuticals and fine chemicals (Xu et al., 2018).
Hypoxia-Selective Cytotoxicity
The reductive chemistry of structurally analogous compounds showcases their selective toxicity towards hypoxic cells, a feature highly relevant in cancer therapy. By undergoing oxygen-inhibited enzymatic reduction, these compounds exhibit a targeted mechanism of action against tumor cells in low-oxygen environments, suggesting the potential of the chemical for development into hypoxia-selective cytotoxic agents (Palmer et al., 1995).
Direcciones Futuras
The future research directions involving this compound could include a detailed study of its synthesis, reactions, and potential applications. This could involve exploring its reactivity towards different reagents, studying its potential biological activity, or developing new synthetic methods based on this compound .
Propiedades
IUPAC Name |
5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O6S2/c1-18(7-6-16)26(22,23)12-3-4-14(24-2)13(9-12)15(19)17-11-5-8-25(20,21)10-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYRAIYHYGRXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

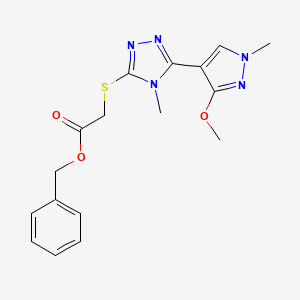
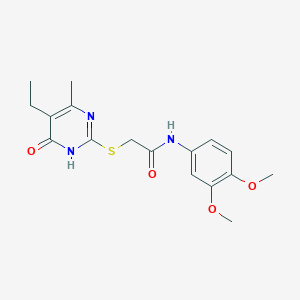
![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)

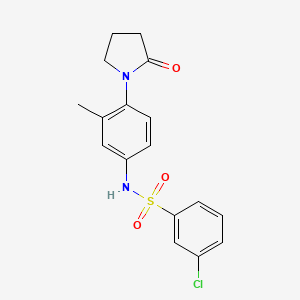

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890147.png)
